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Compound of Interest

Compound Name: IIIM-290

Cat. No.: B1192948 Get Quote

Jammu, India - IIIM-290, a novel semi-synthetic derivative of the natural product rohitukine, has

emerged as a promising orally active cyclin-dependent kinase (CDK) inhibitor with significant

potential in cancer therapy.[1][2][3] Preclinical studies have demonstrated its potent in vivo

efficacy in various xenograft models, including pancreatic, colon, and leukemia cancers.[1][2] A

key highlight of its preclinical profile is its excellent oral bioavailability, a significant

advancement over earlier rohitukine-inspired CDK inhibitors like flavopiridol and riviciclib, which

are limited to intravenous administration.[1][4] This whitepaper provides an in-depth technical

guide on the oral bioavailability of IIIM-290, consolidating available data, experimental

methodologies, and the underlying mechanistic pathways for an audience of researchers,

scientists, and drug development professionals.

Quantitative Pharmacokinetic Data
IIIM-290 has demonstrated a high oral bioavailability of 71% in preclinical animal models.[1][3]

The pharmacokinetic parameters following oral and intravenous administration have been

characterized, with key data summarized in the tables below. Further formulation development,

including the creation of a hydrochloride salt and a solid dispersion, has shown to enhance its

solubility and systemic exposure.[5]
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Pharmacokinetic Parameters of IIIM-290

(Free Base)

Parameter Value

Oral Bioavailability (%) 71

In vivo Efficacious Dose (Oral) 50 mg/kg

Half-life (t½) in mouse plasma 5.4 hours

Clearance (Cl) 55.4 mL/min/kg

Data sourced from preclinical studies in murine

models.[2]

In Vitro Inhibitory Activity

Target IC₅₀

CDK-9/T1 1.9 nM

CDK-2/A 16 ± 1 nM

Cell Line GI₅₀

Molt-4 (Leukemia) < 1.0 µM

MIAPaCa-2 (Pancreatic Cancer) < 1.0 µM

IC₅₀ and GI₅₀ values indicate the concentration

required for 50% inhibition of the kinase and cell

growth, respectively.[2]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are the methodologies employed in the key studies assessing the oral

bioavailability and efficacy of IIIM-290.

Oral Bioavailability Study
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The oral bioavailability of IIIM-290 was determined in BALB/c mice. While specific details of the

formulation used to achieve 71% bioavailability are not publicly disclosed, a general protocol

for such a study is as follows:

Animals: Male BALB/c mice are typically used. Animals are fasted overnight prior to drug

administration to minimize variability in gastrointestinal absorption.

Drug Administration:

Oral (PO): A suspension of IIIM-290, likely in a vehicle such as 0.5%

carboxymethylcellulose (CMC), is administered via oral gavage at a specific dose (e.g., 50

mg/kg).

Intravenous (IV): For the determination of absolute bioavailability, a solution of IIIM-290 in

a suitable vehicle (e.g., saline with a solubilizing agent) is administered via the tail vein at

a lower dose.

Blood Sampling: Blood samples are collected at predetermined time points post-

administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another

appropriate method. Plasma is separated by centrifugation and stored at -80°C until

analysis.

Sample Analysis: The concentration of IIIM-290 in plasma samples is quantified using a

validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass

spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key

pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), and AUC (area under the concentration-time curve). Oral

bioavailability (F%) is calculated using the formula: (AUC_oral / Dose_oral) / (AUC_iv /

Dose_iv) * 100.

In Vivo Xenograft Efficacy Studies
The anticancer activity of IIIM-290 has been evaluated in various xenograft models. A

representative protocol for a pancreatic cancer xenograft study is outlined below:
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Cell Lines and Animal Models: Human pancreatic cancer cells (e.g., MIAPaCa-2) are

cultured and subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³),

the mice are randomized into control and treatment groups. The treatment group receives

daily oral administration of IIIM-290 (e.g., 50 mg/kg).

Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The

primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be

excised for further analysis.

Visualizing Experimental Workflows and Signaling
Pathways
To further elucidate the experimental processes and the mechanism of action of IIIM-290, the

following diagrams are provided.
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Oral Bioavailability Study Workflow

IIIM-290 induces apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[6]

This involves the upregulation of pro-apoptotic proteins and the subsequent activation of the

caspase cascade.
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p53-Dependent Apoptosis Pathway of IIIM-290

Conclusion
IIIM-290 represents a significant advancement in the development of CDK inhibitors, primarily

due to its high oral bioavailability.[1][3] The preclinical data strongly support its potential as an
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orally administered therapeutic for various cancers. Further clinical investigations, for which an

Investigational New Drug (IND) application has been filed, will be crucial in translating these

promising preclinical findings into tangible clinical benefits for patients with cancers such as

pancreatic cancer.[7] The detailed understanding of its pharmacokinetic profile and mechanism

of action provides a solid foundation for its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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